Alfaprostol

Descripción general

Descripción

Alfaprostol es un análogo sintético de la prostaglandina F2α, una prostaglandina que ocurre naturalmente. Se utiliza principalmente como agente luteolítico en medicina veterinaria para controlar el estro en yeguas y tratar el anestro posdestete en animales de granja de importancia económica . This compound es más potente que la prostaglandina F2α de origen natural, lo que lo hace altamente efectivo para estos propósitos .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de Alfaprostol implica un proceso de varios pasos. Uno de los métodos más eficientes incluye la adición conjugada de un alquino a un intermedio de enal bicíclico. Este intermedio se prepara en tres pasos usando una reacción aldólica catalizada por prolina de succinaldehído . La síntesis general se puede completar en nueve pasos, lo que la convierte en uno de los métodos más cortos reportados .

Métodos de producción industrial: La producción industrial de this compound enfrenta desafíos debido a la complejidad de la ruta sintética y la necesidad de condiciones estrictas anhidras y anaeróbicas. Los métodos actuales aún no están optimizados para la producción a gran escala y se requiere una mayor optimización del proceso para hacerlo adecuado para el escalado industrial .

Análisis De Reacciones Químicas

Tipos de reacciones: Alfaprostol sufre varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Se emplean reactivos como halógenos y agentes alquilantes en reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o alcanos.

Aplicaciones Científicas De Investigación

Veterinary Medicine

Alfaprostol is widely used in veterinary medicine, particularly for:

- Estrus Management : It facilitates the synchronization of estrus in mares and other livestock, enhancing breeding efficiency.

- Postweaning Anestrus Treatment : The compound is effective in treating postweaning anestrus in economically significant farm animals, ensuring optimal reproductive performance .

Case Studies

- A comparative study involving 306 cases of bovine endometritis demonstrated the efficacy of this compound in treating varying severities of the condition, showcasing its role in improving reproductive health in cattle .

Reproductive Physiology Research

This compound serves as a model compound for studying prostaglandin analogs and their synthesis. Its effects on reproductive physiology are under investigation, particularly regarding its influence on luteal function and fertility outcomes in various species .

Potential Therapeutic Applications

Research has explored this compound's potential beyond veterinary uses:

- Glaucoma Treatment : Investigations into its effects on intraocular pressure suggest that this compound may offer therapeutic benefits for glaucoma patients .

- Neuropsychiatric Conditions : Preliminary studies indicate that this compound could have applications in treating conditions such as bipolar disorder, highlighting its diverse biological activity .

Industrial Applications

In addition to its medical uses, this compound is utilized in various industrial contexts:

- Agricultural Practices : Its role in reproductive management contributes to improved livestock production efficiency, which is crucial for agricultural sustainability.

- Biochemical Research : As a stable prostaglandin analog, it aids researchers in understanding prostaglandin functions and developing new therapeutic agents .

Comprehensive Data Table

Mecanismo De Acción

Alfaprostol ejerce sus efectos imitando la acción de la prostaglandina F2α. Se une a receptores específicos de prostaglandinas en el cuerpo lúteo, lo que lleva a la luteólisis (degradación del cuerpo lúteo). Este proceso implica la activación de vías de señalización intracelular que resultan en la reducción de la producción de progesterona, lo que finalmente lleva a la regresión del cuerpo lúteo .

Compuestos similares:

Prostaglandina F2α: La contraparte que ocurre naturalmente de this compound.

Latanoprost: Otro análogo de prostaglandina utilizado en el tratamiento del glaucoma.

Bimatoprost: Un análogo sintético de prostaglandina con aplicaciones en oftalmología.

Singularidad de this compound: this compound es único debido a su mayor potencia y estabilidad en comparación con la prostaglandina F2α de origen natural. Está específicamente diseñado para aplicaciones veterinarias, lo que lo hace más efectivo para controlar los ciclos reproductivos en animales de granja .

Comparación Con Compuestos Similares

Prostaglandin F2α: The naturally occurring counterpart of Alfaprostol.

Latanoprost: Another prostaglandin analog used in the treatment of glaucoma.

Bimatoprost: A synthetic prostaglandin analog with applications in ophthalmology.

Uniqueness of this compound: this compound is unique due to its higher potency and stability compared to naturally occurring prostaglandin F2α. It is specifically designed for veterinary applications, making it more effective in managing reproductive cycles in farm animals .

Propiedades

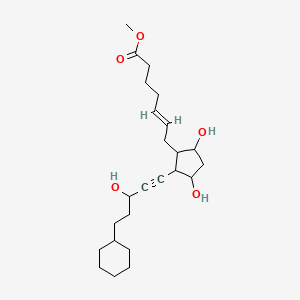

IUPAC Name |

methyl 7-[2-(5-cyclohexyl-3-hydroxypent-1-ynyl)-3,5-dihydroxycyclopentyl]hept-5-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O5/c1-29-24(28)12-8-3-2-7-11-20-21(23(27)17-22(20)26)16-15-19(25)14-13-18-9-5-4-6-10-18/h2,7,18-23,25-27H,3-6,8-14,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDSQCVLNUIYLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC=CCC1C(CC(C1C#CC(CCC2CCCCC2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868288 | |

| Record name | Methyl 7-[2-(5-cyclohexyl-3-hydroxypent-1-yn-1-yl)-3,5-dihydroxycyclopentyl]hept-5-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74176-31-1 | |

| Record name | Alfaprostol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.